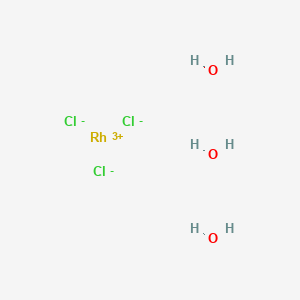
Rhodium chloride, trihydrate
Overview
Description
Rhodium(III) chloride trihydrate, also known as Rhodium trichloride hydrate, is a water-soluble crystalline Rhodium source . It has the linear formula RhCl3 · xH2O and a molecular weight of 209.26 (anhydrous basis) . It is often used as a catalyst in various industrial processes .
Synthesis Analysis
Rhodium(III) chloride trihydrate is produced by the action of hydrochloric acid on hydrated rhodium(III) oxide . It can be crystallized from a solution in concentrated hydrochloric acid . Rhodium(III) chloride can also be prepared by the reaction of chlorine with rhodium sponge at 200-300°C .
Molecular Structure Analysis
The molecular formula of Rhodium(III) chloride trihydrate is RhCl3 · xH2O . The average molecular weight is 209.264 Da and the monoisotopic mass is 207.812057 Da .
Chemical Reactions Analysis
Rhodium(III) chloride trihydrate is used to prepare a variety of complexes . For example, ethanol solutions of RhCl3(H2O)3 react with ammonia to give the pentammine chloride [RhCl(NH3)5]2+ . It is also used as a catalyst for the direct conversion of methane to acetic acid .
Physical And Chemical Properties Analysis
Rhodium(III) chloride trihydrate exists as dark red diamagnetic crystals . It is mildly hygroscopic and soluble in water . It is corrosive to steel and aluminium . It is also used as a catalyst for reduction, oxidation of alkenes, hydration of acetylene and isomerization of alkenes .
Scientific Research Applications
Catalyst for Acetic Acid Preparation
Rhodium (III) chloride trihydrate serves as a catalyst in the synthesis of acetic acid. Its ability to facilitate chemical reactions makes it valuable in industrial processes where acetic acid production is essential .
Isomerization of Alkenes
In organic chemistry, Rhodium (III) chloride trihydrate plays a crucial role in the isomerization of alkenes. This process involves rearranging the carbon-carbon double bonds within molecules, leading to different structural isomers. Researchers utilize this reaction to create specific isomeric forms of organic compounds .
Reduction of Aromatic Rings
Rhodium (III) chloride trihydrate participates in the reduction of aromatic rings. By adding hydrogen atoms to aromatic compounds, it modifies their reactivity and properties. This application finds use in pharmaceutical synthesis and other chemical transformations .
Oxidation of Alkenes
The compound acts as a catalyst in the oxidation of alkenes. This reaction converts carbon-carbon double bonds into carbonyl groups (such as aldehydes or ketones). Researchers employ this process to functionalize organic molecules and create valuable intermediates .
Hydration of Acetylene
Rhodium (III) chloride trihydrate facilitates the hydration of acetylene (ethyne) to form acetaldehyde. This reaction adds water across the triple bond of acetylene, leading to the desired product. The resulting acetaldehyde serves as a precursor for various chemicals and polymers .
Hydrosilylation of α,β-Unsaturated Esters
In the field of organosilicon chemistry, Rhodium (III) chloride trihydrate is involved in the hydrosilylation of α,β-unsaturated esters. This reaction introduces silicon-hydrogen (Si-H) bonds into the unsaturated ester, yielding dimethylketene trimethylsilyl acetals. These compounds have applications in materials science and organic synthesis .
Mechanism of Action
Target of Action
Rhodium (III) chloride trihydrate primarily targets molecular complexes involved in various chemical reactions. It is often used as a catalyst in industrial and laboratory settings .
Mode of Action
Rhodium (III) chloride trihydrate interacts with its targets by facilitating or accelerating chemical reactions. It is known to react under mild conditions (near room temperature, one atmosphere) with carbon monoxide and many olefins . This behavior opens the doors to an extensive inventory of organorhodium compounds .
Biochemical Pathways
Rhodium (III) chloride trihydrate affects several biochemical pathways. It is used as a catalyst for the isomerization of alkenes, the reduction of aromatic rings, the oxidation of alkenes, the hydration of acetylene, and the hydrosilylation of α,β-unsaturated esters to form dimethylketene trimethylsilyl acetals . It also plays a role in the direct conversion of methane to acetic acid .
Pharmacokinetics
It’s important to note that the compound’s bioavailability may be influenced by factors such as its solubility and the environmental conditions under which it is used .
Result of Action
The primary result of Rhodium (III) chloride trihydrate’s action is the facilitation of various chemical reactions. For example, it enables the isomerization of alkenes and the reduction of aromatic rings . It also aids in the direct conversion of methane to acetic acid .
Action Environment
The action, efficacy, and stability of Rhodium (III) chloride trihydrate can be influenced by environmental factors. For instance, its reactivity can be affected by conditions such as temperature and atmospheric pressure . It’s also worth noting that the compound is soluble in hydroxide and cyanide solutions, as well as in aqua regia .
Safety and Hazards
Rhodium(III) chloride trihydrate may be corrosive to metals and harmful if swallowed . It causes serious eye damage and is suspected of causing genetic defects . Personal protective equipment should be used to avoid inhalation of dust and mist, and contact with skin and eyes . It should be stored in a dry, cool, and well-ventilated place .
Future Directions
Rhodium(III) chloride trihydrate is commonly used as a raw material for the manufacture of other rhodium compounds, particularly its complex compounds applied mainly as precursors of homogeneous catalysts in organic synthesis . It may also be used to dope graphene with Rh nanoparticles to prepare hybrids for electrocatalysis in energy, sensing, and biomedical sectors .
properties
IUPAC Name |
rhodium(3+);trichloride;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.3H2O.Rh/h3*1H;3*1H2;/q;;;;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLYVJBCMQFRCB-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[Cl-].[Cl-].[Cl-].[Rh+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H6O3Rh | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929110 | |
| Record name | Rhodium(3+) chloride--water (1/3/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13876-89-6, 13569-65-8 | |
| Record name | Triaquatrichlororhodium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13876-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodium chloride, trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodium, triaquatrichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013876896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodium(3+) chloride--water (1/3/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-6-azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B7818874.png)











